2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
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Overview
Description
2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by the presence of a benzodiazole ring substituted with dimethyl groups and a furan ring attached via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactionsThe furan ring is then attached via an acetamide linkage using appropriate reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The benzodiazole and furan rings can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)ACETIC ACID: Similar structure but with an acetic acid group instead of an acetamide linkage.
2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)BUTAN-1-AMINE: Contains a butan-1-amine group instead of a furan ring.
2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)ACETONITRILE: Features an acetonitrile group instead of an acetamide linkage.
Uniqueness
The uniqueness of 2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-6-14-15(7-12(11)2)19(10-18-14)9-16(20)17-8-13-4-3-5-21-13/h3-7,10H,8-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYXFXVXOKMKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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